Glycopyrrolate Impurity I
Overview
Description
Glycopyrrolate Impurity I, also known as (1R,2R)-2-(3-cyclopentyl-3-hydroxypropionyl)-1-cyclopentylpyrrolidinium chloride, is a chemical compound used as a reference standard in the testing and analysis of glycopyrrolate . It is a byproduct of the manufacturing process of glycopyrrolate, a medication primarily used for the treatment of excessive sweating . It is a white to off-white crystalline powder that is soluble in water .
Molecular Structure Analysis
The molecular structure of Glycopyrrolate Impurity I is represented by the formula C₁₉H₂₇BrClNO₃ . The compound is a quaternary ammonium compound and contains a pyrrole ring .
Chemical Reactions Analysis
A selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method has been developed for the quantification of 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in glycopyrrolate oral solution . The method was validated in terms of specificity, linearity, accuracy, precision, range, limit of detection, limit of quantitation (LOQ) and robustness .
Physical And Chemical Properties Analysis
Glycopyrrolate Impurity I is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 372.44 g/mol .
Scientific Research Applications
1. Chromatographic Science
- Summary of Application : Glycopyrrolate Impurity I, also known as 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide, is used in the development of a selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method for its quantification in glycopyrrolate oral solution .
- Methods of Application : The LC–MS/MS analysis was done on X Bridge HILIC (100 × 4.6 mm, 5 μm) analytical column, and the mobile phase used was10 mM ammonium formate with 0.2% formic acid as mobile phase-A and acetonitrile as mobile phase-B with a gradient programme of 5.0 min .
- Results : The method was validated in terms of specificity, linearity, accuracy, precision, range, limit of detection, limit of quantitation (LOQ) and robustness. The relative standard deviation (RSD) for system suitability was found 1.3%. The calibration plot was linear over the range of 0.050–2.000 μg/mL .
2. Pharmaceutical Quality Control
- Summary of Application : Glycopyrrolate Impurity I is used in the development of a simple single-run RP-HPLC impurity quantitation method for Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhalation Product .
- Methods of Application : The chromatographic separation was accomplished using gradient elution mode of mobile phase A (potassium dihydrogen phosphate buffer pH 2.2) and mobile phase B (mixture of acetonitrile and methanol), with a flow rate of 0.8 mL/min .
- Results : Quantitation of 10 known and several unknown impurities was successfully performed with the determination of relative response factors for all the known impurities .
Safety And Hazards
properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPQHGSMOUUQST-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycopyrrolate Impurity I |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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